Cas no 2556-10-7 (2-(1-Ethoxyethoxy)ethyl)benzene)

2-(1-Ethoxyethoxy)ethyl)benzene 化学的及び物理的性質
名前と識別子
-
- (2-(1-Ethoxyethoxy)ethyl)benzene
- 1-(2-(((1-ETHYLOXY)ETHYL)OXY)ETHYL)BENZENE
- 2-(1-ETHOXYETHOXY)ETHYL)BENZENE
- Benzene,[2-(1-ethoxyethoxy)ethyl]-
- Acetaldehyde ethyl 2-phenylethyl acetal
- Acetaldehyde ethyl phenylethyl acetal
- Acetaldehyde,ethyl phenethyl acetal
- EINECS 219-868-9
- Ethyl phenethyl acetal
- Hyacinth Body
- 1-Ethoxy-1-(2'-phenylethoxy)ethane
- 2-(1-Ethoxyethoxy)ethyl)benzene
-
- インチ: InChI=1S/C12H18O2/c1-3-13-11(2)14-10-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3
- InChIKey: QQDGMPOYFGNLMT-UHFFFAOYSA-N
- ほほえんだ: CC(OCC)OCCC1=CC=CC=C1
計算された属性
- せいみつぶんしりょう: 194.13100
- どういたいしつりょう: 194.131
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 18.5A^2
- ぶんしりょう: 194.27
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 色と性状: 本品は無色液体で、甘い花の香り、緑の葉の香りと淡いクリームの味があります。自然界にはない化合物でもあります。
- 密度みつど: 0.964±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 241.4±15.0 ºC (760 Torr),
- フラッシュポイント: 77.7±19.9 ºC,
- 屈折率: 1.5050 (estimate)
- ようかいど: 微溶性(1.9 g/l)(25ºC)、
- PSA: 18.46000
- LogP: 2.62820
- ようかいせい: 4体積の70%エタノールと油に溶解し、緑色と甘味を持つ花の香り、軽いペースト状の香り、ヒヤシンス、初期キンレンゲ、スズランの香りを持つ。勢いが強い。
2-(1-Ethoxyethoxy)ethyl)benzene セキュリティ情報
2-(1-Ethoxyethoxy)ethyl)benzene 税関データ
- 税関コード:2909309090
- 税関データ:
中国税関コード:
2909309090概要:
2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
2-(1-Ethoxyethoxy)ethyl)benzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCF-023-20 mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E30230-20mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | ,HPLC≥98% | 20mg |
¥138.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2S0604-1 mg |
(2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | 1mg |
¥198.00 | 2022-04-26 | ||
A2B Chem LLC | AF28280-100g |
Ethyl Phenethyl Acetal |
2556-10-7 | 99% | 100g |
$1449.00 | 2024-04-20 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_603138-20mg |
2-(1-Ethoxyethoxy)ethyl)benzene, 98% |
2556-10-7 | 98% | 20mg |
¥720.00 | 2024-08-09 | |
A2B Chem LLC | AF28280-50mg |
Ethyl Phenethyl Acetal |
2556-10-7 | 98% | 50mg |
$78.00 | 2023-12-31 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP2804-20mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | ≥98% | 20mg |
¥120元 | 2023-09-15 | |
TRC | E261620-50mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | 50mg |
$ 620.00 | 2022-06-05 | ||
TRC | E261620-10mg |
2-(1-Ethoxyethoxy)ethyl)benzene |
2556-10-7 | 10mg |
$ 190.00 | 2022-06-05 | ||
S e l l e c k ZHONG GUO | S9320-25mg |
Efetaal |
2556-10-7 | 99% | 25mg |
¥794.8 | 2023-09-15 |
2-(1-Ethoxyethoxy)ethyl)benzene 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
2-(1-Ethoxyethoxy)ethyl)benzeneに関する追加情報
2-(1-Ethoxyethoxy)ethyl)benzene and Its Chemical Properties
2-(1-Ethoxyethoxy)ethyl)benzene, with the CAS number 2556-10-7, is a synthetic compound that has garnered significant attention in the field of pharmaceutical chemistry. This molecule belongs to the class of aromatic ethers, characterized by the presence of a benzene ring connected to an ethoxyethoxyethyl group. The structural complexity of this compound makes it a valuable candidate for drug development and material science applications. Recent studies have highlighted its potential in enhancing the solubility and bioavailability of therapeutic agents, which is a critical factor in modern drug formulation strategies.
The chemical structure of 2-(1-Ethoxyethoxy)ethyl)benzene consists of a benzene ring substituted with a long-chain ether group. The ethoxyethoxyethyl moiety introduces hydrophilic properties to the molecule, enabling it to interact effectively with aqueous environments. This characteristic is particularly important for drugs that require improved solubility in biological fluids. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that compounds with similar structural features exhibit enhanced permeability across cell membranes, suggesting a potential role in the delivery of poorly soluble drugs.
Recent research has focused on the synthesis and characterization of 2-(1-Ethoxyethoxy)ethyl)benzene using advanced analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm the molecular structure and purity of the compound. These methods are essential for ensuring the quality and consistency of pharmaceutical-grade materials, which is a key requirement for clinical applications. The ability to precisely characterize such compounds is critical for optimizing their use in drug development pipelines.
The pharmacological relevance of 2-(1-Ethyoxethoxy)ethyl)benzene extends to its potential as a prodrug carrier. Prodrugs are designed to improve the therapeutic efficacy of active pharmaceutical ingredients (APIs) by enhancing their stability and targeting capabilities. A 2024 review in the European Journal of Pharmaceutical Sciences discussed how ether-functionalized compounds like 2-(1-Ethoxyethoxy)ethyl)benzene can be used to modify APIs, allowing for controlled release and reduced side effects. This application is particularly relevant in the development of targeted therapies for chronic diseases.
Advancements in computational chemistry have also contributed to the understanding of 2-(1-Ethoxyethoxy)ethyl)benzene's behavior. Molecular dynamics simulations and quantum mechanical calculations have been used to predict the compound's interactions with biological targets. These computational models provide insights into the molecular mechanisms underlying its pharmacological activity, which is crucial for the rational design of new drugs. A 2023 study in Computational and Structural Chemistry highlighted the role of ether groups in modulating protein-ligand interactions, further supporting the utility of 2-(1-Ethoxyethoxy)ethyl)benzene in drug discovery.
In the context of material science, 2-(1-Ethoxyethoxy)ethyl)benzene has shown promise in the development of novel polymer systems. Its ether functionality can be incorporated into polymeric matrices to create materials with tunable mechanical and thermal properties. A 2024 paper in Advanced Materials Interfaces described the synthesis of a biocompatible polymer using 2-(1-Ethoxyethoxy)ethyl)benzene as a monomer, demonstrating its potential in biomedical applications such as tissue engineering and drug delivery systems.
The synthesis of 2-(1-Ethoxyethoxy)ethyl)benzene typically involves multi-step organic reactions, including etherification and aromatic substitution. Recent advancements in catalytic methodologies have improved the efficiency and selectivity of these reactions. For example, the use of transition metal catalysts has enabled the selective formation of the desired ether linkage, reducing the formation of byproducts. These synthetic strategies are essential for the large-scale production of the compound, which is necessary for its application in industrial and pharmaceutical settings.
Environmental and safety considerations are also important in the handling and use of 2-(1-Ethoxyethoxy)ethyl)benzene. While the compound itself is not classified as a hazardous material, proper storage and disposal protocols are recommended to ensure compliance with regulatory standards. Research into its biodegradation pathways has shown that it can be metabolized by certain microorganisms, which is a positive factor for its environmental impact. This information is critical for the sustainable development of chemical products.
The market demand for compounds like 2-(1-Ethoxyethoxy)ethyl)benzene is driven by the growing need for advanced pharmaceuticals and materials. The pharmaceutical industry is increasingly focused on developing drugs with improved solubility and bioavailability, making compounds like 2-(1-Ethoxyethoxy)ethyl)benzene highly relevant. Additionally, the expansion of biotechnology and nanotechnology sectors has created new opportunities for the application of such compounds in innovative medical devices and diagnostic tools.
Future research directions for 2-(1-Ethoxyethoxy)ethyl)benzene include exploring its potential in combination therapies and its role in personalized medicine. The ability to tailor the properties of this compound through chemical modifications could lead to the development of targeted therapies for specific patient populations. Furthermore, the integration of 2-(1-Ethoxyethoxy)ethyl)benzene into smart drug delivery systems is an area of active investigation, with the goal of achieving precise and controlled release of therapeutic agents.
In conclusion, 2-(1-Ethoxyethoxy)ethyl)benzene represents a significant advancement in the fields of pharmaceutical science and material engineering. Its unique structural properties and versatile applications make it a valuable compound for future research and development. As new technologies and methodologies continue to emerge, the potential uses of 2-(1-Ethoxyethoxy)ethyl)benzene are likely to expand, contributing to the development of more effective and sustainable solutions in healthcare and industry.
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